molecular formula C8H12ClNO2S2 B13276582 (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride

(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride

Cat. No.: B13276582
M. Wt: 253.8 g/mol
InChI Key: AKBKTSJZVGKRTE-UHFFFAOYSA-N
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Description

(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H12ClNO2S2. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride typically involves the reaction of 2-tert-butyl-1,3-thiazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique thiazole ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other sulfonyl chlorides may not be as effective .

Properties

Molecular Formula

C8H12ClNO2S2

Molecular Weight

253.8 g/mol

IUPAC Name

(2-tert-butyl-1,3-thiazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C8H12ClNO2S2/c1-8(2,3)7-10-6(4-13-7)5-14(9,11)12/h4H,5H2,1-3H3

InChI Key

AKBKTSJZVGKRTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CS(=O)(=O)Cl

Origin of Product

United States

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